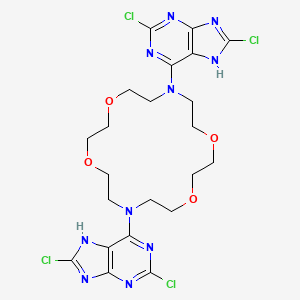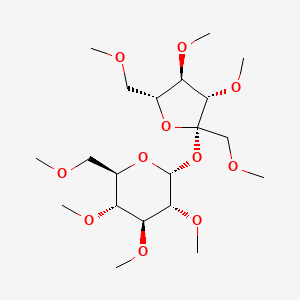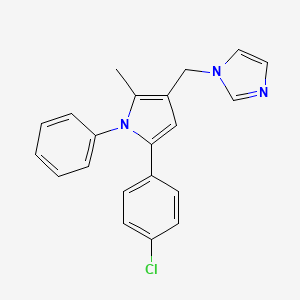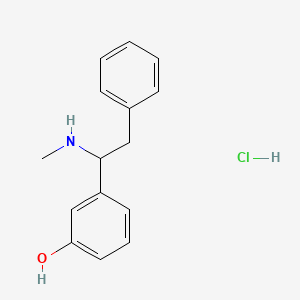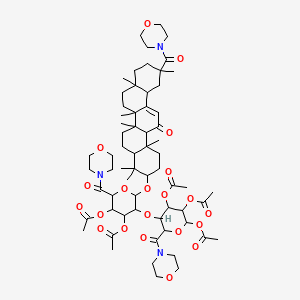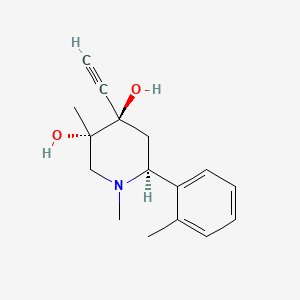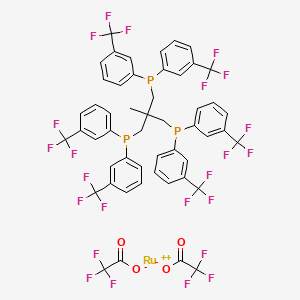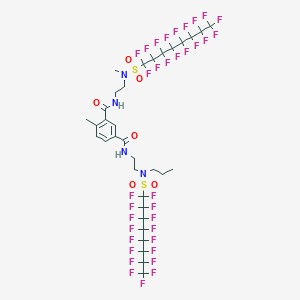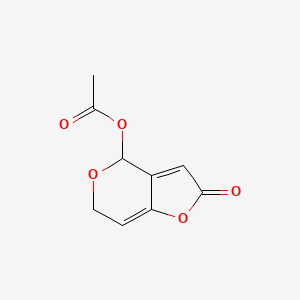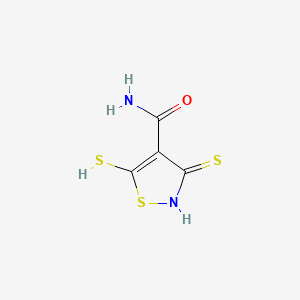
Isothiazole-4-carboxamide, 3,5-dimercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazole-4-carboxamide, 3,5-dimercapto- is a compound belonging to the isothiazole family, which is a class of five-membered sulfur heterocycles. These compounds are widely utilized in medicinal chemistry and organic synthesis due to their unique properties, including the presence of two electronegative heteroatoms in a 1,2-relationship . The compound’s structure allows for various functionalizations, making it a versatile scaffold in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-4-carboxamide, 3,5-dimercapto- typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements . One common method is the condensation of thiohydroxylamine with appropriate carboxylic acid derivatives under controlled conditions. Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce various functional groups onto the isothiazole ring .
Industrial Production Methods: Industrial production of isothiazole derivatives often involves large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isothiazole-4-carboxamide, 3,5-dimercapto- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of isothiazole-4-carboxamide, 3,5-dimercapto- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Applications De Recherche Scientifique
Isothiazole-4-carboxamide, 3,5-dimercapto- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . Industrially, it is used in the production of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of isothiazole-4-carboxamide, 3,5-dimercapto- involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, disrupting their normal function . This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Isothiazole-4-carboxamide, 3,5-dimercapto- can be compared with other similar compounds such as thiazoles and isoxazoles . While all these compounds share a five-membered ring structure, isothiazoles are unique due to the presence of both sulfur and nitrogen atoms in adjacent positions . This unique arrangement imparts distinct chemical reactivity and biological activity compared to thiazoles and isoxazoles .
List of Similar Compounds:- Thiazole
- Isoxazole
- Thiadiazole
- Oxazole
These compounds, while similar in structure, exhibit different chemical and biological properties due to variations in their heteroatom composition and ring substituents .
Propriétés
Numéro CAS |
26309-62-6 |
|---|---|
Formule moléculaire |
C4H4N2OS3 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2OS3/c5-2(7)1-3(8)6-10-4(1)9/h9H,(H2,5,7)(H,6,8) |
Clé InChI |
XQCCKHXLNGUXRZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SNC1=S)S)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


